
Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- is a quaternary ammonium compound derived from pyridine This compound is notable for its unique structure, which includes both amino and carboxyl functional groups, as well as hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- typically involves the reaction of glutaraldehyde with proteins, such as ovalbumin. This reaction leads to the formation of quaternary pyridinium compounds, which can be isolated by acid hydrolysis . The reaction conditions usually include an acidic environment to facilitate the hydrolysis process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of its laboratory synthesis can be scaled up for industrial purposes, involving controlled reaction conditions and purification processes.
化学反応の分析
Types of Reactions
Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
科学的研究の応用
Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium compounds.
Biology: Studied for its interactions with proteins and its potential role in protein cross-linking.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.
作用機序
The mechanism of action of Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- involves its interaction with various molecular targets. The compound can form cross-links with proteins, affecting their structure and function. This interaction is facilitated by the presence of amino and carboxyl groups, which can form covalent bonds with protein residues .
類似化合物との比較
Similar Compounds
- Pyridinium chloride hydrochloride
- 2-ammonio-6-(3-oxidopyridinium-1-yl)hexanoate
- 1-(5-amino-5-carboxypentyl)-3-(5-amino-5-carboxy-pentylamino)pyridinium salt
Uniqueness
Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound for research in various scientific fields.
特性
CAS番号 |
502158-75-0 |
|---|---|
分子式 |
C12H19N2O4+ |
分子量 |
255.29 g/mol |
IUPAC名 |
2-amino-6-[3-hydroxy-4-(hydroxymethyl)pyridin-1-ium-1-yl]hexanoic acid |
InChI |
InChI=1S/C12H18N2O4/c13-10(12(17)18)3-1-2-5-14-6-4-9(8-15)11(16)7-14/h4,6-7,10,15H,1-3,5,8,13H2,(H-,16,17,18)/p+1 |
InChIキー |
KLPODOCBHMULLN-UHFFFAOYSA-O |
正規SMILES |
C1=C[N+](=CC(=C1CO)O)CCCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzaldehyde, 2,2'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B15166028.png)
![(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene](/img/structure/B15166034.png)
![5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol](/img/structure/B15166040.png)
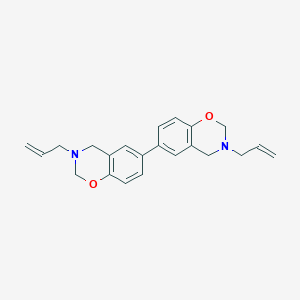

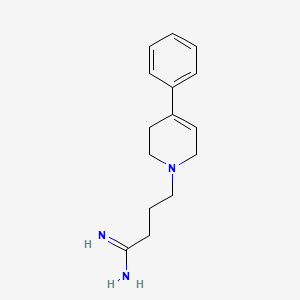
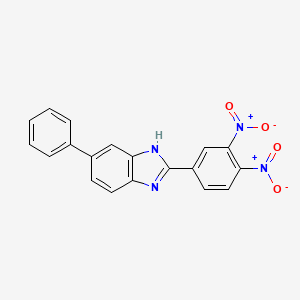
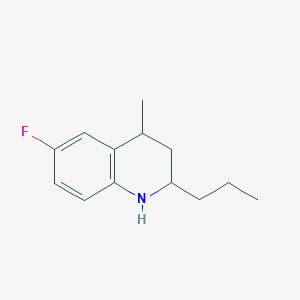
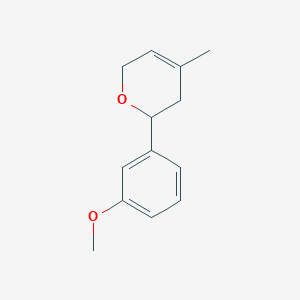
![5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15166081.png)
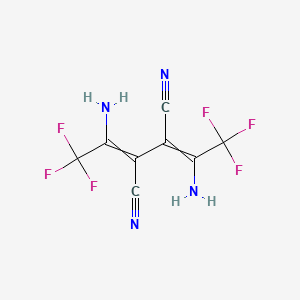
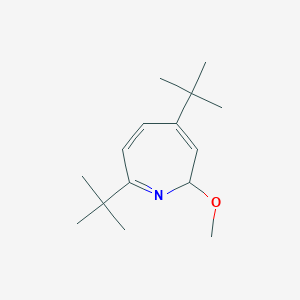

![5-Thia-1,2a-diazacyclopenta[cd]pentalene](/img/structure/B15166114.png)
